(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
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Overview
Description
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H13FN4O2S and its molecular weight is 332.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with similar structures to (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone have been synthesized and structurally analyzed for their potential bioactive properties. For instance, the synthesis and structural exploration of bioactive heterocycles have been reported, revealing insights into their antiproliferative activities and molecular stability, facilitated by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Anticonvulsant and Sodium Channel Blocking Activity
Some derivatives have been designed and synthesized as sodium channel blockers and anticonvulsant agents. These compounds, particularly those incorporating 5-amino-1, 2, 4-triazin-6-yl and benzo[d] isoxazol-3-yl pyrrolidin-1-yl methanone structures, have demonstrated significant anticonvulsant activities, outperforming reference drugs in certain cases (Malik & Khan, 2014).
Antimicrobial Activities
Research has also extended to the antimicrobial domain, where novel pyridine derivatives incorporating benzothiazole moieties have shown variable and modest activity against selected bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This suggests the potential utility of these compounds in developing new antimicrobial agents.
Potential as Antipsychotic Agents
Further, the exploration of conformationally constrained butyrophenones with mixed dopaminergic and serotoninergic affinities has highlighted the synthesis of compounds with potential antipsychotic properties. Such studies provide a foundation for the development of novel antipsychotic drugs with reduced risks of inducing extrapyramidal side effects (Raviña et al., 1999).
Anti-Mycobacterial Chemotypes
The identification of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes showcases the potential of these compounds in tuberculosis treatment. Selected derivatives have exhibited promising anti-tubercular activity against Mycobacterium tuberculosis strains, presenting a new avenue for therapeutic intervention (Pancholia et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays a crucial role in melanogenesis, the process that leads to the production of melanin, a pigment responsible for color in skin, hair, and eyes .
Mode of Action
This compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate, thereby inhibiting the enzyme’s activity . This results in a decrease in melanin production .
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway . This pathway involves the conversion of tyrosine into melanin via a series of reactions catalyzed by tyrosinase . By inhibiting tyrosinase, this compound prevents the production of melanin, leading to a reduction in pigmentation .
Result of Action
The primary result of this compound’s action is its antimelanogenic effect . By inhibiting tyrosinase and reducing melanin production, it can potentially be used to treat conditions related to hyperpigmentation . Notably, this compound has been shown to exert its antimelanogenic effect on B16F10 cells without causing cytotoxicity .
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c16-10-2-1-3-12-13(10)18-15(23-12)20-8-6-19(7-9-20)14(21)11-4-5-17-22-11/h1-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLLHOAGQSEGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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